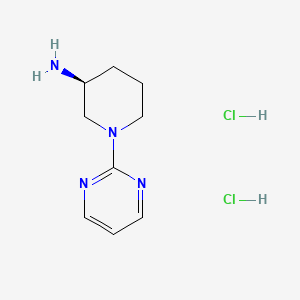
(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride, also known as P2Y1 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Neuropathic Pain Treatment : A study emphasized the synthesis of pyrimidine derivatives as potent sigma-1 receptor (σ1R) antagonists, revealing their significant antineuropathic pain activities. One derivative demonstrated high binding affinity to the σ1R receptor and exerted dose-dependent antinociceptive effects without causing motor impairments, suggesting a novel class of drugs for neuropathic pain treatment (Lan et al., 2014).
Antimicrobial and Antitubercular Activities : Various pyrimidine-containing compounds, synthesized through different methodologies, have been evaluated for their antimicrobial and antitubercular activities. Some compounds showed significant anti-bacterial, anti-fungal, and antitubercular properties, indicating the potential for developing new antimicrobial agents (Chandrashekaraiah et al., 2014).
Cancer Research : Research on pyrimidine analogs has extended into cancer therapy, where specific derivatives have shown promise as kinase inhibitors, potentially useful in targeted cancer treatments. The synthesis strategies and biological evaluation of these compounds highlight their relevance in developing new therapeutic agents (Xiang et al., 2011).
Enzyme Inhibition : A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogs evaluated their acetylcholinesterase and carbonic anhydrase inhibition properties. These compounds exhibited significant inhibitory activities, suggesting potential applications in treating diseases related to enzyme dysfunction (Aydin et al., 2021).
Synthetic Methodologies : Several studies have developed efficient synthetic routes for pyrimidine derivatives, including (S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride, offering scalable and economical approaches for the preparation of these compounds. These methodologies facilitate the exploration of their biological activities and potential therapeutic applications (Zhang et al., 2009).
Propriétés
IUPAC Name |
(3S)-1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWODEIDZMIFHC-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
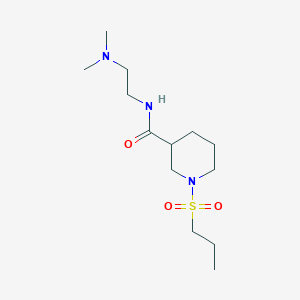
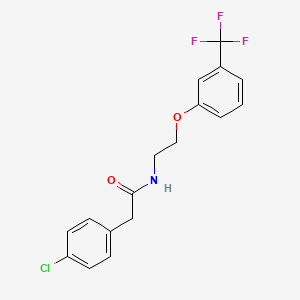

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)


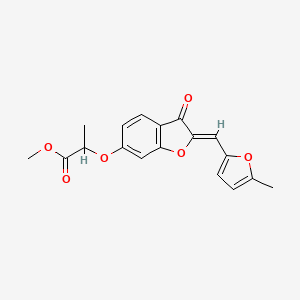
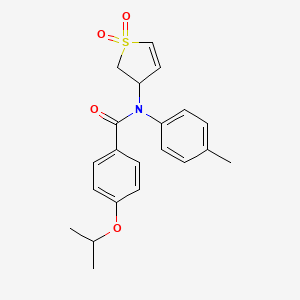
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)